molecular formula C9H11NO6S B14595229 Acetamide, N-(3-methoxy-4-(sulfooxy)phenyl)- CAS No. 60603-12-5

Acetamide, N-(3-methoxy-4-(sulfooxy)phenyl)-

Cat. No.: B14595229
CAS No.: 60603-12-5
M. Wt: 261.25 g/mol
InChI Key: VVTXERUVJZNCPL-UHFFFAOYSA-N
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Description

Acetamide, N-(3-methoxy-4-(sulfooxy)phenyl)-: is an organic compound that belongs to the class of acetamides It is characterized by the presence of a methoxy group and a sulfooxy group attached to a phenyl ring, which is further connected to an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetamide, N-(3-methoxy-4-(sulfooxy)phenyl)- typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-methoxy-4-hydroxybenzoic acid and acetic anhydride.

    Esterification: The hydroxy group of the benzoic acid is esterified using acetic anhydride to form the corresponding ester.

    Sulfonation: The ester is then subjected to sulfonation using sulfur trioxide or chlorosulfonic acid to introduce the sulfooxy group.

    Amidation: Finally, the ester is converted to the acetamide derivative through an amidation reaction with ammonia or an amine.

Industrial Production Methods

In an industrial setting, the production of Acetamide, N-(3-methoxy-4-(sulfooxy)phenyl)- may involve continuous flow processes and the use of catalysts to enhance reaction efficiency and yield. The reaction conditions are optimized to ensure high purity and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or acids.

    Reduction: Reduction reactions can target the sulfooxy group, converting it to a hydroxyl group.

    Substitution: The aromatic ring can participate in electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Reagents such as nitric acid (HNO₃) for nitration and halogens (Cl₂, Br₂) for halogenation are employed.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Conversion to hydroxyl derivatives.

    Substitution: Introduction of nitro or halogen groups on the aromatic ring.

Scientific Research Applications

Acetamide, N-(3-methoxy-4-(sulfooxy)phenyl)- has diverse applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Acetamide, N-(3-methoxy-4-(sulfooxy)phenyl)- involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes or receptors, modulating their activity.

    Pathways: It can influence biochemical pathways related to inflammation, microbial growth, or cellular signaling.

Comparison with Similar Compounds

Similar Compounds

    Acetamide, N-(4-methoxyphenyl)-: Similar structure but lacks the sulfooxy group.

    Acetamide, N-(4-methoxy-2-nitrophenyl)-: Contains a nitro group instead of a sulfooxy group.

Uniqueness

Acetamide, N-(3-methoxy-4-(sulfooxy)phenyl)- is unique due to the presence of both methoxy and sulfooxy groups, which confer distinct chemical reactivity and potential biological activities compared to its analogs.

Properties

CAS No.

60603-12-5

Molecular Formula

C9H11NO6S

Molecular Weight

261.25 g/mol

IUPAC Name

(4-acetamido-2-methoxyphenyl) hydrogen sulfate

InChI

InChI=1S/C9H11NO6S/c1-6(11)10-7-3-4-8(9(5-7)15-2)16-17(12,13)14/h3-5H,1-2H3,(H,10,11)(H,12,13,14)

InChI Key

VVTXERUVJZNCPL-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC(=C(C=C1)OS(=O)(=O)O)OC

Origin of Product

United States

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